Cas no 2137626-47-0 (2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-)
![2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- structure](https://www.kuujia.com/scimg/cas/2137626-47-0x500.png)
2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-
-
- Inchi: 1S/C13H16N2O/c1-2-13(16)15-8-7-10(9-14)11-5-3-4-6-12(11)15/h2-6,10H,1,7-9,14H2
- InChI Key: LQBKLOMWSCTHRW-UHFFFAOYSA-N
- SMILES: C(N1C2=C(C=CC=C2)C(CN)CC1)(=O)C=C
2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376900-2.5g |
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one |
2137626-47-0 | 2.5g |
$2631.0 | 2023-03-02 | ||
Enamine | EN300-376900-10.0g |
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one |
2137626-47-0 | 10.0g |
$5774.0 | 2023-03-02 | ||
Enamine | EN300-376900-0.05g |
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one |
2137626-47-0 | 0.05g |
$1129.0 | 2023-03-02 | ||
Enamine | EN300-376900-0.25g |
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one |
2137626-47-0 | 0.25g |
$1235.0 | 2023-03-02 | ||
Enamine | EN300-376900-1.0g |
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one |
2137626-47-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-376900-0.5g |
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one |
2137626-47-0 | 0.5g |
$1289.0 | 2023-03-02 | ||
Enamine | EN300-376900-0.1g |
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one |
2137626-47-0 | 0.1g |
$1183.0 | 2023-03-02 | ||
Enamine | EN300-376900-5.0g |
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one |
2137626-47-0 | 5.0g |
$3894.0 | 2023-03-02 |
2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- Related Literature
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-
Professional Introduction to 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] and CAS No. 2137626-47-0
The compound CAS No. 2137626-47-0, chemically identified as 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl], represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their unique structural properties and potential therapeutic applications. The molecular framework of this compound integrates an α,β-unsaturated ketone moiety with a substituted quinoline backbone, which is known for its broad spectrum of biological activities.
In recent years, the exploration of quinoline derivatives has been extensively studied for their pharmacological significance. Quinolines and their analogs have demonstrated remarkable efficacy in treating various diseases, including infectious disorders and certain types of cancer. The presence of an aminomethyl group at the 4-position of the quinoline ring in CAS No. 2137626-47-0 introduces a new dimension to its pharmacological profile, enhancing its potential as a lead compound for drug development.
The α,β-unsaturated ketone (also known as an enone) functional group in the structure of 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] is particularly noteworthy. This moiety is well-documented for its ability to participate in various chemical reactions, including Michael additions and aldol condensations, which are pivotal in the synthesis of complex organic molecules. The conjugation between the enone and the quinoline ring system may also contribute to the compound's electronic properties, influencing its interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on CAS No. 2137626-47-0 have suggested that its structure may exhibit inhibitory effects on certain enzymes and receptors implicated in diseases like cancer and inflammation. These predictions are supported by experimental data from high-throughput screening assays, which have identified this compound as a promising candidate for further investigation.
The synthesis of 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the condensation of appropriately substituted acetylacetones with ammonia derivatives to form the dihydroquinoline core, followed by functionalization at the 4-position with an aminomethyl group. Advances in synthetic methodologies have allowed for more efficient and environmentally friendly approaches to constructing this complex molecule.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The quinoline scaffold is known for its ability to cross the blood-brain barrier, making it an attractive candidate for treating central nervous system disorders. Additionally, the presence of an enone group suggests that this compound may exhibit phototoxic properties, which could be exploited in photodynamic therapy.
Current research is focused on evaluating the pharmacokinetic properties of CAS No. 2137626-47-0 to determine its bioavailability and metabolic stability. Preclinical studies are underway to assess its safety profile and efficacy in animal models. These studies are crucial for understanding how this compound behaves within a biological system and whether it can be developed into a viable drug candidate.
The integration of modern analytical techniques has further enhanced our understanding of this compound's behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and conformational dynamics. These data are essential for refining our understanding of how 2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] interacts with biological targets at the molecular level.
In conclusion, CAS No. 2137626-47-0 represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one hold great promise for addressing some of the most challenging medical conditions facing humanity today.
2137626-47-0 (2-Propen-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-) Related Products
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)




